Cyancobalamin-b-carboxylic Acid
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Overview
Description
It is essential for the proper functioning of the nervous system, the formation of red blood cells, and the metabolism of fatty and amino acids. This compound is particularly significant in the field of biochemistry and medicine due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: This method is favored for its ability to increase analyte concentration and improve stability . The reaction typically involves the use of cyanide ions under controlled conditions to replace the upper axial ligand of the cobalamin molecule with a cyano group.
Industrial Production Methods: Industrial production of Cyancobalamin-b-carboxylic Acid is primarily achieved through microbial fermentation using strains such as Propionibacterium shermanii and Pseudomonas denitrificans. These microorganisms are capable of synthesizing cobalamin through a series of enzymatic steps, which are then converted to this compound . The process involves fermentation, extraction, and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Cyancobalamin-b-carboxylic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its chlorination by hypochlorous acid, which produces chlorinated derivatives such as C10–Cl–this compound .
Common Reagents and Conditions:
Oxidation: Reagents like hypochlorous acid (HOCl) are used under weakly acidic to neutral conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be employed.
Substitution: Cyanide ions (CN-) are used in the cyanidation process.
Major Products:
Chlorinated derivatives: C10–Cl–this compound.
Lactone derivatives: C10–Cl–this compound-c-lactone.
Scientific Research Applications
Cyancobalamin-b-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis due to its cobalt center.
Biology: Essential for DNA synthesis and regulation, nervous system function, and red blood cell formation.
Medicine: Used to treat vitamin B12 deficiency and related conditions.
Industry: Employed in the production of dietary supplements and fortified foods.
Mechanism of Action
Cyancobalamin-b-carboxylic Acid acts as a coenzyme for various metabolic functions, including fat and carbohydrate metabolism and protein synthesis. It is involved in cell replication and hematopoiesis. The compound is converted in tissues to active coenzymes, methylcobalamin, and deoxyadenosylcobalamin, which are essential for the synthesis of purines and pyrimidines that form DNA .
Comparison with Similar Compounds
- Methylcobalamin
- Adenosylcobalamin
- Hydroxocobalamin
Comparison: Cyancobalamin-b-carboxylic Acid is unique due to its stability and ease of conversion from other cobalamins. While methylcobalamin and adenosylcobalamin are more bioactive forms, this compound is preferred in industrial applications due to its stability and cost-effectiveness .
Properties
IUPAC Name |
cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12-bis(3-amino-3-oxopropyl)-17-(2-carboxyethyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;cyanide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H89N12O15P.CN.Co/c1-29-20-39-40(21-30(29)2)74(28-69-39)57-52(84)53(41(27-75)87-57)89-90(85,86)88-31(3)26-68-48(81)18-19-59(8)37(22-45(65)78)56-62(11)61(10,25-47(67)80)36(14-17-49(82)83)51(73-62)33(5)55-60(9,24-46(66)79)34(12-15-43(63)76)38(70-55)23-42-58(6,7)35(13-16-44(64)77)50(71-42)32(4)54(59)72-56;1-2;/h20-21,23,28,31,34-37,41,52-53,56-57,75,84H,12-19,22,24-27H2,1-11H3,(H14,63,64,65,66,67,68,70,71,72,73,76,77,78,79,80,81,82,83,85,86);;/q;-1;+3/p-2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXULFRVUMZMFQ-UHFFFAOYSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)O)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC\4(C(C5C6(C(C(C(=N6)/C(=C\7/C(C(C(=N7)/C=C\8/C(C(C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)O)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H87CoN13O15P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1356.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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